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Cat. No.: B11928728 Get Quote

A Comprehensive Comparative Analysis of MAK683 and its Precursor EED226

This guide provides a detailed comparative analysis of MAK683, a clinical-stage EED inhibitor,

and its precursor molecule, EED226. The information is intended for researchers, scientists,

and drug development professionals interested in the therapeutic potential of targeting the

Polycomb Repressive Complex 2 (PRC2).

Executive Summary
MAK683 is a potent, selective, and orally bioavailable allosteric inhibitor of the Embryonic

Ectoderm Development (EED) subunit of the PRC2 complex.[1][2][3] It represents a significant

advancement from its precursor, EED226, demonstrating improved potency and a well-

characterized safety and pharmacokinetic profile in clinical trials.[4][5] Both compounds act by

binding to the H3K27me3-binding pocket of EED, leading to a conformational change that

disrupts the interaction between EED and the catalytic subunit EZH2, thereby inhibiting PRC2

activity.[1][6] This guide will delve into the comparative performance of these two molecules,

supported by experimental data, detailed protocols, and visualizations of their mechanism of

action.

Data Presentation
The following tables summarize the key quantitative data for MAK683 and EED226,

highlighting the progression from a preclinical tool compound to a clinical candidate.
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Table 1: Biochemical and Cellular Activity

Parameter MAK683 EED226 Reference

PRC2 Enzymatic

Inhibition (IC50)

Not explicitly reported,

but described as more

potent than EED226.

[4][7]

23.4 nM (H3K27me0

peptide substrate)[8]

[9]

[4][7][8][9]

53.5 nM

(mononucleosome

substrate)[8][9]

[8][9]

EED Binding Affinity

(Kd)
Not explicitly reported. 82 nM[8] [8]

Cellular H3K27me3

Inhibition (IC50)

1.014 nM (HeLa cells)

[10]

209.9 nM (HeLa cells)

[10]
[10]

Cell Proliferation

Inhibition (IC50)

1.153 nM (WSU-

DLCL2 cells)[10]

35.86 nM (WSU-

DLCL2 cells)[10]
[10]

3 nM (KARPAS 422

cells, 14-day assay)

[11]

80 nM (Karpas-422

cells)[12]
[11][12]

Table 2: In Vivo Efficacy in Xenograft Models

Parameter MAK683 EED226 Reference

Animal Model
Karpas-422 xenograft

(mice)

Karpas-422 xenograft

(mice)
[11][12][13]

Dosing 10 mg/kg 40 mg/kg [11][12][13]

Efficacy Tumor regression

100% Tumor Growth

Inhibition (TGI) after

32 days

[11][12][13]

Table 3: Pharmacokinetic Properties
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Parameter
MAK683 (Human
Clinical Data)

EED226 (Preclinical
Mouse Data)

Reference

Bioavailability

High oral

bioavailability

predicted (~70%)[11]

~100% (oral)[8][9] [8][9][11]

Terminal Half-life

(t1/2)

2.5–6.6 hours (across

cohorts)[14][15]
2.2 hours[8][9] [8][9][14][15]

Time to Max

Concentration (Tmax)
~1-4 hours[14][15] Not explicitly reported. [14][15]

Plasma Protein

Binding

Moderately bound

(Human: 87%)[11]

Moderate (Mouse:

85.6%)[8]
[8][11]

Mechanism of Action
Both MAK683 and EED226 are allosteric inhibitors of the PRC2 complex.[1][6] They do not

directly target the catalytic EZH2 subunit, but rather bind to a pocket on the EED subunit that

normally recognizes trimethylated histone H3 at lysine 27 (H3K27me3).[1][6] This binding

induces a conformational change in EED, which in turn prevents the allosteric activation of

EZH2 by H3K27me3.[1][6] Consequently, the methyltransferase activity of the PRC2 complex

is inhibited, leading to a global reduction in H3K27me3 levels. This reactivates the expression

of PRC2 target genes, which often include tumor suppressors, thereby inhibiting cancer cell

proliferation.[1]
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Start

Prepare Reagents:
- PRC2 Enzyme

- H3K27me0 peptide substrate
- 3H-SAM (cofactor)

- Inhibitor (MAK683/EED226)

Incubate PRC2, substrate, and inhibitor
at 37°C

Initiate reaction by adding 3H-SAM

Stop reaction with trichloroacetic acid

Measure 3H incorporation via
scintillation counting

Calculate IC50 values

End
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- Enhance PK Properties
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- In vivo efficacy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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